molecular formula C20H20ClFN2O2 B11023051 N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide

Cat. No.: B11023051
M. Wt: 374.8 g/mol
InChI Key: HDMDXOCFYIMIBM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a 3-chloro-4-methylphenyl group and a 4-fluorophenylcarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent introduction of the substituent groups. Common synthetic routes may involve the use of reagents such as piperidine, 3-chloro-4-methylbenzoyl chloride, and 4-fluorobenzoyl chloride under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated analogs.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
  • N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide

Uniqueness

N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for targeted research and development efforts.

Properties

Molecular Formula

C20H20ClFN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H20ClFN2O2/c1-13-4-9-17(11-18(13)21)23-19(25)15-3-2-10-24(12-15)20(26)14-5-7-16(22)8-6-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,23,25)

InChI Key

HDMDXOCFYIMIBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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